Bamipine is a natural product found in Piper hispidum and Piper retrofractum with data available.
Bamipine
CAS No.: 4945-47-5
Cat. No.: VC0520429
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4945-47-5 |
|---|---|
| Molecular Formula | C19H24N2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 1-(1,2-diphenylethyl)-4-methylpiperazine |
| Standard InChI | InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |
| Standard InChI Key | NXTSFMFOSFAEGA-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
| Appearance | Solid powder |
| Melting Point | 115.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bamipine (IUPAC name: N-benzyl-1-methyl-N-phenylpiperidin-4-amine) belongs to the phenylbenzamine class of organic compounds . Its molecular formula, C₁₉H₂₄N₂, corresponds to a molecular weight of 280.4 g/mol . The structure comprises a piperidine ring substituted with methyl and benzyl-phenylamine groups, conferring both lipophilic and basic properties (Figure 1). The SMILES notation (CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3) delineates the connectivity of the 1-methylpiperidine core linked to N-benzyl and N-phenyl moieties .
Table 1: Key Chemical Identifiers of Bamipine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4945-47-5 | |
| EINECS | 225-587-2 | |
| ChEMBL ID | CHEMBL520400 | |
| DrugBank ID | DB13489 | |
| Solubility (Predicted) | Lipophilic, poor aqueous solubility |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the methyl group at position 1 and the benzyl-phenylamine substituent at position 4. Computational models suggest that the equatorial orientation of the N-benzyl group minimizes steric hindrance, optimizing receptor binding . X-ray crystallography data, though limited, corroborate this spatial arrangement in related piperidine derivatives .
Pharmacological Profile
Mechanism of Action
Bamipine functions as a competitive antagonist at histamine H1 receptors, preventing histamine-induced vasodilation and capillary permeability . In vitro assays demonstrate a half-maximal inhibitory concentration (IC₅₀) of 12 nM for H1 receptor binding, surpassing first-generation antihistamines in selectivity . Unlike sedating antihistamines, Bamipine’s quaternary ammonium structure limits blood-brain barrier penetration, reducing central nervous system side effects .
Pharmacokinetics
Topical administration yields localized action with minimal systemic absorption. Studies in porcine skin models indicate a stratum corneum retention rate of 78%, with only 2–5% transdermal flux over 24 hours . Metabolites include N-demethylated and hydroxylated derivatives, excreted primarily via renal pathways .
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC methods enable simultaneous quantification of Bamipine alongside corticosteroids (e.g., hydrocortisone) and decongestants (e.g., phenylephrine) . A validated protocol employs a C18 column (250 × 2.1 mm, 10 μm) with isocratic elution (acetonitrile:water:acetic acid, 48:52:0.65 v/v) at 1 mL/min, detecting at 251 nm . Retention times range from 2.54 to 8.78 minutes, with linearity (r² > 0.999) across 0.1–50 μg/mL .
Mass Spectrometric Detection
LC-MS/MS assays using electrospray ionization (ESI+) achieve a lower limit of quantification (LLOQ) of 0.05 ng/mL in plasma, though such methods remain primarily investigational .
Clinical Applications and Formulations
Dermatological Use
Bamipine’s primary indication is the relief of pruritus associated with insect bites and urticaria. A randomized, double-blind trial (n = 240) reported a 67% reduction in itch intensity within 30 minutes post-application versus placebo (23%; p < 0.001) . Formulations include:
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Ointments: 2% w/w in petrolatum base
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Gels: Hydroalcoholic vehicles with 1–3% concentration
Combination Therapies
Fixed-dose combinations with dexamethasone (0.05%) or betamethasone (0.1%) enhance anti-inflammatory effects in erythematous lesions . Stability studies confirm compatibility over 24 months at 25°C/60% RH .
Future Perspectives
Ongoing research explores Bamipine’s potential in mastocytosis and adjuvant therapy for allergic contact dermatitis. Nanostructured lipid carriers (NLCs) are under investigation to enhance dermal bioavailability while minimizing transfollicular loss .
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